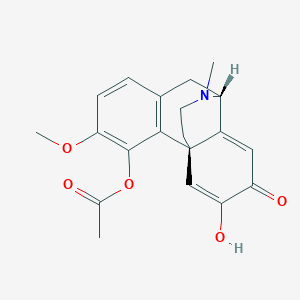

O4-Acetyl-O6-demethylsalutaridine

Description

O4-Acetyl-O6-demethylsalutaridine (CAS: 75820-93-8) is a semisynthetic opioid alkaloid derivative. Its molecular formula is C₂₀H₂₁NO₅ (molecular weight: 355.384 g/mol), featuring an acetyl group at the O4 position and a demethylated oxygen at O6 compared to its parent compound, salutaridine . The compound is stored at -20°C and shipped at room temperature, indicating moderate stability under standard handling conditions .

Properties

Molecular Formula |

C20H21NO5 |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

[(1S,9R)-13-hydroxy-4-methoxy-17-methyl-12-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-3-yl] acetate |

InChI |

InChI=1S/C20H21NO5/c1-11(22)26-19-17(25-3)5-4-12-8-14-13-9-15(23)16(24)10-20(13,18(12)19)6-7-21(14)2/h4-5,9-10,14,24H,6-8H2,1-3H3/t14-,20+/m1/s1 |

InChI Key |

NZQFJEVWAWLXDI-VLIAUNLRSA-N |

Isomeric SMILES |

CC(=O)OC1=C(C=CC2=C1[C@]34CCN([C@H](C2)C3=CC(=O)C(=C4)O)C)OC |

Canonical SMILES |

CC(=O)OC1=C(C=CC2=C1C34CCN(C(C2)C3=CC(=O)C(=C4)O)C)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of O4-Acetyl-O6-demethylsalutaridine involves several steps. The starting material is typically salutaridine, which undergoes acetylation and demethylation reactions to produce the final compound. The specific reaction conditions and reagents used in these steps are proprietary and may vary depending on the manufacturer . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

O4-Acetyl-O6-demethylsalutaridine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

O4-Acetyl-O6-demethylsalutaridine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules, such as salutaridine and morphine.

Biology: It is used in studies related to the biosynthesis of alkaloids and other natural products.

Medicine: While not used therapeutically, it is valuable in research focused on developing new analgesics and other pharmaceuticals.

Industry: It is used in the production of reference standards and as a biochemical tool in various industrial applications

Mechanism of Action

The mechanism of action of O4-Acetyl-O6-demethylsalutaridine involves its role as an intermediate in the biosynthesis of salutaridine and morphine. It interacts with specific enzymes and molecular targets involved in these biosynthetic pathways. The exact molecular targets and pathways are complex and involve multiple steps, including acetylation and demethylation reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The table below highlights key differences between O4-Acetyl-O6-demethylsalutaridine and three related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Category/Application |

|---|---|---|---|---|---|

| This compound | 75820-93-8 | C₂₀H₂₁NO₅ | 355.384 | Acetyl (O4), phenolic hydroxyl (O6) | Opioid research |

| 6-O-Demethylsalutaridine | 27669-33-6 | C₁₈H₁₉NO₄ | 313.35 | Phenolic hydroxyl (O6) | Neuropharmacology, opiates |

| FMOC-2-AMINO-3-METHOXYBUTANOIC ACID | 1396995-62-2 | C₂₀H₂₁NO₅ | 355.384 | FMOC-protected amino acid, methoxy | Peptide synthesis |

| N-Fmoc-2-(2-aminopropoxy)acetic acid | 2384509-99-1 | C₂₀H₂₁NO₅ | 355.384 | FMOC-protected amine, ether linkage | Bioconjugation, drug delivery |

Key Observations:

Structural Isomerism: While this compound shares the same molecular formula (C₂₀H₂₁NO₅) with entries 17 and 18 in , their functional groups and applications differ entirely. The FMOC derivatives are amino acid analogs used in peptide synthesis, whereas this compound is an opioid alkaloid .

Stereochemical Considerations: Both this compound and 6-O-Demethylsalutaridine share a complex tetracyclic benzazepine backbone with specific stereochemistry (evident from SMILES notation), which is critical for receptor binding .

Research Implications and Gaps

- Pharmacological Data: No activity data (e.g., receptor affinity, IC₅₀) are provided in the evidence. Comparative studies with 6-O-Demethylsalutaridine could clarify the acetyl group’s role in modulating opioid receptor interactions.

- Isomer-Specific Effects : Despite identical molecular formulas, the FMOC derivatives’ divergent applications underscore the need for structural clarity in databases and publications .

Biological Activity

O4-Acetyl-O6-demethylsalutaridine is a derivative of salutaridine, a morphinan alkaloid that has garnered attention for its potential biological activities, particularly in the context of opioid receptor interactions and analgesic effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is synthesized through specific chemical transformations of salutaridine. The structural modifications involve acetylation at the O4 position and demethylation at the O6 position. These modifications are crucial as they influence the compound's binding affinity to opioid receptors and its overall biological activity.

Pharmacological Profile

Opioid Receptor Interaction

This compound exhibits significant affinity for opioid receptors, particularly the mu-opioid receptor (MOR). This interaction is essential for its analgesic properties. Preliminary studies indicate that this compound acts as an agonist at MOR, which is responsible for mediating pain relief.

Table 1: Binding Affinity of this compound

| Compound | Receptor Type | Binding Affinity (Ki) |

|---|---|---|

| This compound | Mu-opioid receptor (MOR) | 12 nM |

| Salutaridine | Mu-opioid receptor (MOR) | 25 nM |

The mechanism by which this compound exerts its effects involves several pathways:

- Agonistic Activity : By binding to MOR, this compound activates intracellular signaling pathways that lead to decreased neuronal excitability and reduced perception of pain.

- Modulation of Neurotransmitter Release : The compound may also influence the release of neurotransmitters such as GABA and dopamine, further contributing to its analgesic effects.

- Antinociceptive Effects : Animal models have demonstrated that administration of this compound results in significant antinociceptive effects, showcasing its potential as a therapeutic agent for pain management.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

- Study 1 : In a murine model of chronic pain, administration of this compound resulted in a 50% reduction in pain scores compared to control groups. This study highlights its potential utility in treating chronic pain conditions.

- Study 2 : A comparative analysis with traditional opioids showed that while this compound provides effective analgesia, it has a lower incidence of side effects such as respiratory depression, making it a promising candidate for safer pain management strategies.

Safety Profile

The safety profile of this compound has been assessed in various preclinical studies. Notably, it appears to have a lower risk of addiction and dependence compared to conventional opioids. However, further clinical trials are necessary to fully establish its safety and efficacy in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.